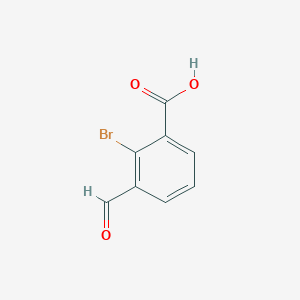

2-Bromo-3-formylbenzoic acid

Description

Contextualization of Substituted Benzoic Acids as Fundamental Synthons

Substituted benzoic acids are a class of aromatic carboxylic acids that are widely utilized in organic chemistry as synthons—molecular fragments that can be readily incorporated into a larger molecule. ias.ac.inconicet.gov.arucl.ac.uk Their utility stems from the diverse reactivity of the carboxylic acid group and the influence of various substituents on the aromatic ring. ucl.ac.uk These substituents can modulate the electronic properties and steric environment of the molecule, thereby directing the course of chemical reactions and influencing the properties of the final products. mdpi.com The strategic placement of functional groups on the benzoic acid scaffold allows for the construction of intricate molecular frameworks with tailored properties, finding applications in materials science, pharmaceuticals, and agrochemicals. ijrar.orgresearchgate.net

Significance of Ortho-Bromo and Ortho-Formyl Benzoic Acid Scaffolds in Organic Synthesis

The specific arrangement of a bromine atom and a formyl group in the ortho positions relative to the carboxylic acid in 2-Bromo-3-formylbenzoic acid imparts a unique set of reactive possibilities. Ortho-bromobenzoic acids are valuable precursors in a variety of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. joshi-group.comsigmaaldrich.com The bromine atom can be readily substituted or engaged in reactions such as Suzuki and Heck couplings, providing a gateway to a wide array of more complex molecules.

Similarly, ortho-formylbenzoic acids, also known as 2-carboxybenzaldehydes, are known to exist in equilibrium with their cyclic lactol form, 3-hydroxyphthalide. wikipedia.org This tautomerism allows for a dual reactivity profile, where the aldehyde can participate in reactions such as condensations and multicomponent reactions, while the lactol form can react with nucleophiles. wikipedia.orgnih.govresearchgate.net This versatility makes them key intermediates in the synthesis of various heterocyclic compounds, including isoindolinones and phthalazinones, which are scaffolds found in many biologically active molecules. wikipedia.org

Research Landscape and Emerging Areas for Multifunctional Aromatic Compounds

The field of multifunctional aromatic compounds is a vibrant area of research, driven by the demand for novel materials and therapeutics. ijrar.orgresearchgate.netacs.org Scientists are increasingly designing and synthesizing molecules with multiple, strategically placed functional groups to create systems with unique electronic, optical, or biological properties. mdpi.comrsc.org These compounds are integral to the development of metal-organic frameworks (MOFs), coordination polymers, and functional dyes. researchgate.netmdpi.com The ability to precisely control the architecture and functionality of these molecules is a key theme in modern materials science and medicinal chemistry.

Scope and Objectives of Academic Investigations into this compound

Academic investigations into this compound and related structures are typically focused on harnessing its unique combination of functional groups for the synthesis of novel compounds. Researchers are interested in exploring its reactivity in various transformations, including intramolecular reactions and multicomponent reactions, to access complex heterocyclic systems. nih.govresearchgate.net The primary objective is often to develop efficient synthetic routes to molecules that may have potential applications in areas such as medicinal chemistry or materials science. While specific, in-depth research solely on this compound is not extensively documented in publicly available literature, its structural motifs are present in intermediates of more complex syntheses, highlighting its role as a valuable, albeit specialized, chemical tool.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are tabulated below. These data are essential for its handling, characterization, and application in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 1289208-00-9 | bldpharm.combldpharm.comapolloscientific.co.uksigmaaldrich.com |

| Molecular Formula | C₈H₅BrO₃ | bldpharm.comsigmaaldrich.com |

| Molecular Weight | 229.03 g/mol | bldpharm.combldpharm.com |

| IUPAC Name | This compound | bldpharm.com |

| SMILES | O=C(O)C1=CC=CC(C=O)=C1Br | bldpharm.com |

| Storage Temperature | 2-8°C | bldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-formylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO3/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-4H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBVNRCZTFKBHRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)O)Br)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 3 Formylbenzoic Acid

Retrosynthetic Disconnections and Strategic Design Principles

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. For 2-Bromo-3-formylbenzoic acid, two primary retrosynthetic disconnections can be envisioned, each leading to a different synthetic strategy.

Strategy A: Bromination of a Formylbenzoic Acid Precursor

This approach involves the disconnection of the C-Br bond, identifying 3-formylbenzoic acid as the key precursor. The forward synthesis would then involve the regioselective bromination of 3-formylbenzoic acid. The success of this strategy hinges on controlling the regioselectivity of the bromination reaction to favor the introduction of the bromine atom at the C-2 position, ortho to the carboxylic acid group.

Strategy B: Formylation of a Bromobenzoic Acid Precursor

Alternatively, disconnection of the C-CHO bond suggests 2-bromobenzoic acid as the starting material. The corresponding synthetic approach would involve the introduction of a formyl group at the C-3 position of 2-bromobenzoic acid. This strategy relies on a regioselective formylation method that directs the aldehyde functionality to the desired position.

The strategic design for the synthesis of ortho-substituted halogenated formylbenzoic acids is guided by the directing effects of the substituents already present on the aromatic ring. The carboxylic acid and formyl groups are both deactivating and meta-directing in electrophilic aromatic substitution reactions. However, the carboxylic acid group can also act as a directing group in ortho-metalation strategies. The interplay of these electronic and steric effects is a critical consideration in designing a successful synthesis.

Established Synthetic Routes for Ortho-Substituted Halogenated Formylbenzoic Acids

Based on the retrosynthetic analysis, two main synthetic routes are commonly employed for the synthesis of ortho-substituted halogenated formylbenzoic acids: regioselective bromination of benzoic acid derivatives and formylation of substituted benzoic acids.

Regioselective Bromination Approaches to Benzoic Acid Derivatives

The introduction of a bromine atom at a specific position on a substituted benzoic acid ring is a key step in many synthetic pathways. Several methods have been developed to achieve regioselective bromination.

Electrophilic aromatic substitution is a fundamental reaction in aromatic chemistry. For the synthesis of compounds like 4-bromo-3-formylbenzoic acid, direct bromination of 3-formylbenzoic acid is a common approach. This reaction typically employs a brominating agent such as molecular bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). The regioselectivity is governed by the directing effects of the existing substituents. The carboxylic acid and formyl groups direct the incoming electrophile to the meta position relative to themselves. In the case of 3-formylbenzoic acid, the position C-4 is para to the carboxyl group and meta to the formyl group, while C-2 and C-6 are ortho to the carboxyl group and ortho/para to the formyl group. Careful control of reaction conditions is necessary to achieve the desired isomer.

| Starting Material | Brominating Agent | Catalyst | Typical Product |

| 3-Formylbenzoic acid | Br₂ or NBS | FeBr₃ | 4-Bromo-3-formylbenzoic acid |

Directed ortho-metalation (DoM) is a powerful technique for the functionalization of the position ortho to a directing metalation group (DMG). The carboxylic acid group can act as a DMG, facilitating the deprotonation of the adjacent ortho position by a strong base, typically an organolithium reagent like n-butyllithium or s-butyllithium, often in the presence of a ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA). The resulting aryllithium intermediate can then be quenched with an electrophilic bromine source, such as 1,2-dibromoethane or hexachloroethane, to introduce a bromine atom specifically at the ortho position. This method offers high regioselectivity that is often difficult to achieve through classical electrophilic substitution. For instance, unprotected 2-methoxybenzoic acid can be deprotonated exclusively at the position ortho to the carboxylate by treatment with s-BuLi/TMEDA. organic-chemistry.org

| Substrate | Reagents | Electrophile | Product |

| Benzoic Acid Derivative | 1. s-BuLi, TMEDA2. Electrophilic Bromine Source | Br₂ source | Ortho-brominated benzoic acid |

Photochemical bromination typically involves the generation of bromine radicals, which can participate in substitution reactions. While this method is more commonly used for the side-chain bromination of alkylaromatic compounds, photochemical bromination of arenes can also lead to substitution products. However, controlling the regioselectivity in photochemical bromination of substituted benzoic acids can be challenging, often leading to a mixture of isomers. The reaction proceeds through the reversible formation of adducts, and the product distribution is influenced by the stability of these intermediates and the ease of elimination of HBr.

Formylation Strategies for Substituted Benzoic Acids

The introduction of a formyl group onto a substituted benzoic acid ring is another key transformation. A common and effective method for site-specific formylation is through directed ortho-lithiation, similar to the strategy described for bromination. For example, the synthesis of 2-bromo-6-formylbenzoic acid can be achieved by treating 2-bromobenzoic acid with a strong base like lithium diisopropylamide (LDA) at low temperatures. The carboxylic acid group directs the deprotonation to the adjacent C-6 position. The resulting aryllithium species is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to install the aldehyde group with high regioselectivity.

| Starting Material | Reagents | Formylating Agent | Product |

| 2-Bromobenzoic acid | 1. LDA2. DMF | N,N-Dimethylformamide (DMF) | 2-Bromo-6-formylbenzoic acid |

This strategy highlights the utility of the carboxyl group as a powerful directing group for achieving specific substitution patterns that are not readily accessible through other synthetic methods.

Direct Formylation Methods (e.g., Vilsmeier-Haack, Gattermann-Koch)

Direct formylation methods, such as the Vilsmeier-Haack and Gattermann-Koch reactions, are cornerstone transformations for introducing an aldehyde group onto an aromatic ring. However, their application to the synthesis of this compound from 2-bromobenzoic acid is not straightforward due to regioselectivity challenges.

The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic compounds. chemistrysteps.commychemblog.com The electrophilic nature of the Vilsmeier reagent necessitates an activated aromatic ring for efficient substitution. organic-chemistry.org In the case of 2-bromobenzoic acid, the carboxylic acid group is a meta-director and deactivating, while the bromine atom is an ortho-, para-director but also deactivating. The interplay of these electronic effects generally directs incoming electrophiles to the position para to the bromine atom (C5), making the synthesis of the 3-formyl isomer challenging via this method.

Similarly, the Gattermann-Koch reaction , which utilizes carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst like aluminum chloride and a copper(I) chloride co-catalyst, is typically effective for the formylation of simple aromatic hydrocarbons like benzene (B151609) and toluene. vedantu.combyjus.com This reaction is generally unsuitable for phenols, phenol ethers, and deactivated substrates, which limits its direct applicability to 2-bromobenzoic acid. collegesearch.inwikipedia.org

A more regioselective direct formylation can be achieved through ortho-lithiation . This method involves the deprotonation of the position ortho to a directing group, followed by quenching with an electrophile. For 2-bromobenzoic acid, the carboxylic acid group can direct lithiation to the adjacent C6 position using a strong base like lithium diisopropylamide (LDA), followed by reaction with a formylating agent such as DMF. However, this would yield 2-bromo-6-formylbenzoic acid rather than the desired 3-isomer. Achieving formylation at the C3 position via direct methods would likely require a more complex substrate with appropriately positioned directing groups to overcome the inherent electronic preferences of the 2-bromobenzoic acid core.

Conversion of Pre-existing Functional Groups (e.g., oxidation of methyl/hydroxymethyl groups, hydrolysis of acetals)

A more reliable and commonly employed strategy for the synthesis of this compound involves the transformation of a pre-existing functional group at the C3 position.

Oxidation of a Methyl Group: A prominent route involves the oxidation of 2-bromo-3-methylbenzoic acid. This precursor can be synthesized through various multi-step sequences (see section 2.2.3). The subsequent oxidation of the methyl group to an aldehyde can be achieved using a range of oxidizing agents. Common reagents for this type of transformation include manganese dioxide (MnO₂), ceric ammonium nitrate (CAN), or chromium-based reagents like pyridinium chlorochromate (PCC), although the latter may present challenges with substrates bearing multiple sensitive functional groups. The choice of oxidant and reaction conditions is crucial to prevent over-oxidation to the corresponding dicarboxylic acid. For instance, the synthesis of 3-bromo-4-formylbenzoic acid is achieved through a two-step process starting from 3-bromo-4-methylbenzoic acid, highlighting the viability of this approach for related isomers. rsc.org

Oxidation of a Hydroxymethyl Group: If 2-bromo-3-(hydroxymethyl)benzoic acid is available, its oxidation to the aldehyde is a straightforward transformation. Mild oxidizing agents such as PCC or Swern oxidation conditions are typically employed to effect this conversion efficiently without oxidizing other parts of the molecule.

Hydrolysis of Acetals or Benzal Halides: The formyl group can also be introduced in a protected form, such as a dioxolane acetal or a dihalomethyl group, which is then hydrolyzed in a final step to reveal the aldehyde. For example, a precursor like 2-bromo-3-(1,3-dioxolan-2-yl)benzoic acid could be synthesized and subsequently deprotected under acidic conditions to yield this compound. Another approach involves the hydrolysis of a benzal halide. The conversion of various benzal halides to their corresponding benzaldehydes can be efficiently achieved using aqueous dimethylamine. mdpi.com This would entail the synthesis of a precursor such as 2-bromo-3-(dibromomethyl)benzoic acid, which could then be hydrolyzed to the target aldehyde.

The following table summarizes the key transformations for the conversion of pre-existing functional groups:

| Starting Material Precursor | Transformation | Key Reagents | Target Product |

| 2-Bromo-3-methylbenzoic acid | Oxidation | MnO₂, PCC, etc. | This compound |

| 2-Bromo-3-(hydroxymethyl)benzoic acid | Oxidation | PCC, Swern Oxidation | This compound |

| 2-Bromo-3-(1,3-dioxolan-2-yl)benzoic acid | Hydrolysis | Aqueous Acid | This compound |

| 2-Bromo-3-(dihalomethyl)benzoic acid | Hydrolysis | Aqueous base or acid | This compound |

Multi-Step Convergent and Linear Synthesis Pathways from Simpler Aromatic Precursors

The synthesis of this compound often necessitates multi-step pathways starting from readily available and simpler aromatic compounds. These can be categorized as either linear or convergent syntheses.

A notable example of a linear synthesis is the preparation of the precursor 2-bromo-3-methylbenzoic acid, which can then be oxidized to the target molecule. A documented procedure starts from p-nitrotoluene. orgsyn.org This multi-step sequence involves:

Bromination of p-nitrotoluene to yield 2-bromo-4-nitrotoluene.

Reaction with potassium cyanide to introduce a cyano group, which is subsequently hydrolyzed to a carboxylic acid, and the nitro group is also transformed, ultimately yielding 2-bromo-3-methylbenzoic acid.

This pathway highlights a classical approach to building molecular complexity through a stepwise modification of functional groups around the aromatic ring. Another potential linear route could start from 2-bromo-3-methylaniline, which is commercially available. nih.govaablocks.com A Sandmeyer reaction could be employed to convert the amino group into a nitrile, which can then be hydrolyzed to the carboxylic acid, followed by oxidation of the methyl group.

Convergent syntheses , on the other hand, involve the preparation of two or more fragments of the target molecule separately, which are then combined in a later step. While specific convergent syntheses for this compound are not extensively documented in readily available literature, one could envision a strategy where a suitably functionalized benzene ring is coupled with a fragment containing the bromo and formyl precursors. For example, a Grignard reagent derived from a protected 3-bromobenzaldehyde derivative could be carboxylated. However, achieving the desired 2,3-substitution pattern would require careful planning of the synthetic route to ensure correct regiochemistry.

Advanced and Emerging Synthetic Techniques

Modern synthetic chemistry offers a range of advanced techniques that can be applied to the synthesis of this compound, potentially offering advantages in terms of reaction control, scalability, and efficiency.

Flow Chemistry Methodologies for Enhanced Reaction Control and Scalability

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages such as improved heat and mass transfer, enhanced safety for hazardous reactions, and potential for automation and scalability. rsc.orgnih.govnih.gov

For the synthesis of this compound, flow chemistry could be particularly beneficial in several steps. For instance, hazardous reactions like brominations can be performed more safely in a flow reactor, minimizing the accumulation of large quantities of reactive intermediates. rsc.org The precise temperature control afforded by flow reactors is also advantageous for exothermic reactions and for improving the selectivity of reactions where temperature is a critical parameter. nih.govbeilstein-journals.org

Catalytic Synthesis Routes (e.g., Palladium-catalyzed carbonylation)

Palladium-catalyzed carbonylation reactions have emerged as powerful tools for the introduction of carbonyl groups into organic molecules. researchgate.net This methodology could offer a novel approach to the synthesis of this compound.

One potential strategy would involve the palladium-catalyzed carbonylation of a di-substituted precursor. For example, starting with a 2,3-dibromotoluene, a selective carbonylation at the 3-position could potentially be achieved, followed by oxidation of the methyl group. However, controlling the regioselectivity of the carbonylation of polyhalogenated arenes can be challenging.

A more plausible approach might involve a palladium-catalyzed formylation of an aryl bromide. Recent advances have described the formylation of aryl bromides using synthesis gas (a mixture of carbon monoxide and hydrogen). mdma.ch This reaction typically requires a palladium catalyst with a specific phosphine (B1218219) ligand. Applying this methodology to a precursor like methyl 2,3-dibromobenzoate could potentially lead to the selective formylation at one of the bromine-substituted positions, which could then be further manipulated to yield the target molecule. The development of a general system for the palladium-catalyzed carbonylation of aryl bromides at atmospheric pressure using Xantphos as a ligand has been reported, which could be adaptable for this purpose. scielo.br

Chemo-, Regio-, and Stereoselective Synthesis for Complex Derivatives

The principles of chemo-, regio-, and stereoselectivity are paramount in the synthesis of complex molecules derived from this compound. The presence of three distinct functional groups—a carboxylic acid, an aldehyde, and a bromine atom—offers multiple sites for reaction, making selective transformations crucial.

Chemoselectivity refers to the preferential reaction of one functional group in the presence of others. For example, in a molecule like this compound, one might want to selectively reduce the aldehyde to an alcohol without affecting the carboxylic acid. This can be achieved by using a mild reducing agent like sodium borohydride (B1222165). Conversely, the carboxylic acid can be selectively esterified under acidic conditions while leaving the aldehyde untouched.

Regioselectivity is critical when performing reactions on the aromatic ring. As discussed in the context of direct formylation, the inherent directing effects of the substituents on 2-bromobenzoic acid make the introduction of a formyl group at the C3 position challenging. Therefore, regioselective synthesis often relies on multi-step sequences where the desired substitution pattern is built up in a controlled manner. Copper-catalyzed amination of 2-bromobenzoic acids has been shown to be highly regioselective, which could be a useful transformation for creating derivatives. byjus.comacs.orgnih.gov

Stereoselectivity becomes important when this compound is used as a starting material for the synthesis of chiral molecules. For example, the aldehyde group can undergo nucleophilic addition with a chiral nucleophile or in the presence of a chiral catalyst to produce a chiral secondary alcohol with high stereoselectivity. While specific examples of highly stereoselective reactions involving this compound itself are not abundant in the literature, the general principles of asymmetric synthesis can be applied to its derivatives. For instance, the synthesis of enamides via a Rh-catalyzed regio- and stereoselective route using benzamides as assembling reagents demonstrates the potential for creating stereochemically defined structures from related building blocks. acs.org

Industrial Production Considerations and Process Optimization

The industrial-scale synthesis of this compound is governed by principles of efficiency, cost-effectiveness, scalability, and safety. While multiple synthetic routes may be viable in a laboratory setting, industrial production necessitates a process that delivers a high-purity product in large quantities with minimal waste and operational complexity. The primary and most strategically sound approach for manufacturing this compound is the selective oxidation of its precursor, 2-Bromo-3-methylbenzoic acid. An alternative, though less common, route involves the regioselective bromination of 3-formylbenzoic acid. Process optimization focuses on maximizing yield and throughput while controlling costs associated with raw materials, energy, and waste disposal.

Primary Industrial Route: Selective Oxidation of 2-Bromo-3-methylbenzoic acid

The conversion of the methyl group of 2-Bromo-3-methylbenzoic acid to a formyl group is the key transformation. The primary industrial challenge lies in achieving high selectivity for the aldehyde. Over-oxidation to the corresponding dicarboxylic acid is a common side reaction that must be minimized. Furthermore, the reaction conditions must be mild enough to leave the existing carboxylic acid and bromo-substituents intact.

Catalyst and Oxidant Systems

The choice of catalyst and oxidizing agent is the most critical decision in the process design, directly influencing selectivity, reaction rate, cost, and environmental impact.

TEMPO-Based Catalytic Systems: The use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst is a well-established and highly selective method for the oxidation of primary alcohols and can be adapted for benzylic oxidations. qualitas1998.netresearchgate.net In an industrial context, TEMPO is used in catalytic amounts along with a stoichiometric primary oxidant. acs.org

Primary Oxidant: Sodium hypochlorite (NaClO, bleach) is often used in conjunction with TEMPO. organic-chemistry.org It is inexpensive and effective, though its use requires careful pH control (typically pH 8.5-9.5) to maintain catalyst activity and prevent unwanted side reactions. rsc.orgacs.org Hydrogen peroxide (H₂O₂) is considered a "greener" alternative, as its only byproduct is water, but it can be more expensive and may require different catalytic promoters. imarcgroup.comnih.gov

Process Optimization: The efficiency of TEMPO-based systems can be enhanced through the use of phase-transfer catalysis (PTC). researchgate.netacs.org Since the substrate (2-Bromo-3-methylbenzoic acid) is organic-soluble and the oxidant (like NaClO) is water-soluble, a phase-transfer catalyst such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) facilitates the transfer of the oxidizing species into the organic phase, dramatically increasing the reaction rate. wikipedia.orgscientificupdate.com This biphasic system simplifies catalyst and product separation.

Transition Metal-Based Catalysis: Catalysts based on transition metals like manganese, copper, or cobalt are widely used in industrial oxidations due to their lower cost and high activity. mdpi.com

Manganese Dioxide (MnO₂): Activated manganese dioxide is a classic, heterogeneous oxidant used for the selective oxidation of benzylic methyl groups. organic-chemistry.orgacs.org Being a solid, it simplifies post-reaction workup, as it can be removed by filtration and potentially regenerated and recycled. acs.org However, it is typically required in stoichiometric or super-stoichiometric amounts, which increases solid waste handling. acs.org

Copper/Cobalt Catalysts: Systems using copper or cobalt salts with oxidants like tert-butyl hydroperoxide (TBHP) or even air (O₂) are also employed for benzylic oxidations. beilstein-journals.orgnih.gov Aerobic (air-based) oxidation is economically and environmentally ideal but often requires higher temperatures and pressures, as well as more complex catalyst systems to achieve high selectivity. researchgate.net

Process Intensification and Modern Methodologies

To improve safety, efficiency, and scalability, modern chemical manufacturing is increasingly adopting advanced methodologies.

Continuous Flow Processing: Performing the oxidation in a continuous flow reactor offers significant advantages over traditional batch processing. beilstein-journals.orgresearchgate.net Flow chemistry allows for precise control over reaction parameters like temperature, pressure, and residence time, which is crucial for maximizing selectivity in sensitive oxidations. rsc.orgacs.org The high surface-area-to-volume ratio in flow reactors enhances heat and mass transfer, improving safety and reaction rates. acs.orgvapourtec.com This approach is particularly well-suited for TEMPO/NaOCl systems, enabling rapid and highly selective conversions. nih.gov

Downstream Processing and Purification

Isolation and purification are critical steps to achieve the required product quality for subsequent synthetic applications.

Reaction Quench: Upon completion, the reaction is quenched by adding a reducing agent (e.g., sodium thiosulfate) to destroy any remaining oxidant.

Phase Separation and Extraction: In a biphasic system, the organic and aqueous layers are separated. The product, being a benzoic acid derivative, can be extracted from the organic layer into a basic aqueous solution (e.g., sodium bicarbonate), leaving non-acidic impurities behind. The catalyst, if heterogeneous like MnO₂, is removed by filtration. acs.org Homogeneous transition metal catalysts may require specialized methods for removal and recycling. rsc.orgnoble6.com

Crystallization: The product is precipitated from the aqueous solution by acidification (e.g., with HCl). The final purification is typically achieved by recrystallization from a suitable solvent or solvent mixture. ma.edualfa-chemistry.comillinois.edu This step is crucial for removing any remaining impurities, particularly the precursor and any over-oxidation byproducts, to yield high-purity this compound. epo.orgvedantu.com

Interactive Data Table 1: Comparison of Industrial Catalytic Oxidation Systems Use the filter to select an oxidant and see relevant catalytic systems.

| Catalyst System | Primary Oxidant | Key Industrial Advantages | Key Industrial Challenges |

|---|---|---|---|

| TEMPO / Phase-Transfer Catalyst | Sodium Hypochlorite (NaClO) | High selectivity for aldehydes, mild conditions, low catalyst cost, well-established technology. qualitas1998.netnih.gov | Requires precise pH control, generates chlorinated waste streams. rsc.org |

| Manganese Dioxide (MnO₂) | N/A (Stoichiometric) | Heterogeneous (easy to remove by filtration), mild conditions, good selectivity for benzylic positions. organic-chemistry.orgacs.org | Required in large quantities (waste generation), potential for heavy metal contamination. |

| Copper (II) / Cobalt (II) Salts | Hydrogen Peroxide (H₂O₂) | "Green" oxidant (byproduct is water), effective for benzylic oxidation. mdpi.comrsc.org | Higher cost of H₂O₂, catalyst may require recycling, potential for over-oxidation if not controlled. imarcgroup.com |

| Transition Metal Complexes (e.g., Co, Mn) | Air/Oxygen (O₂) | Most economical and environmentally friendly oxidant, high atom economy. | Often requires higher temperatures/pressures, complex catalyst systems, risk of over-oxidation. researchgate.net |

Interactive Data Table 2: Process Optimization Parameters for Selective Oxidation Click on a parameter to learn more about its impact on the industrial process.

| Parameter | Industrial Objective | Method of Optimization |

|---|---|---|

| Catalyst Loading | Minimize cost while maintaining a high reaction rate. | Conducting kinetic studies to determine the minimum catalyst concentration required for efficient conversion. |

| Temperature Control | Maximize reaction rate and minimize byproduct formation. | Utilizing jacketed reactors or continuous flow systems for precise thermal management. |

| Solvent System | Ensure reactant solubility, facilitate product/catalyst separation, and meet environmental standards. | Selection based on substrate solubility, boiling point for temperature control, and immiscibility with the aqueous phase when using PTC. |

| pH Control | Maintain catalyst stability and selectivity. | Online pH monitoring and controlled addition of a buffer or base (e.g., NaHCO₃) to the reaction mixture. |

| Phase-Transfer Catalysis (PTC) | Increase reaction rate in biphasic systems. | Addition of catalytic amounts of quaternary ammonium or phosphonium salts. |

Chemical Reactivity and Transformation Studies of 2 Bromo 3 Formylbenzoic Acid

Reactivity Profile of the Formyl Group

The formyl group is a primary site for a variety of chemical transformations, including nucleophilic additions, oxidations, reductions, and condensations.

The carbonyl carbon of the formyl group is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. savemyexams.comlibretexts.org A key feature of 2-formylbenzoic acid and its derivatives is the potential for ring-chain tautomerism, where the molecule exists in equilibrium between the open-chain aldehyde form and a cyclic lactol form (2-bromo-3-hydroxyphthalide). This cyclic isomer often serves as the reactive intermediate in reactions with nucleophiles.

Strong nucleophiles, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), can add to the carbonyl group. This reaction typically proceeds via attack on the lactol form, leading to the formation of substituted phthalides after an acidic workup. These reactions are generally irreversible. masterorganicchemistry.com Weaker, reversible nucleophiles like cyanide also participate in nucleophilic addition. masterorganicchemistry.comlibretexts.org The addition of a cyanide ion, for instance, results in the formation of a cyanohydrin, which is a precursor to α-hydroxy acids. libretexts.org

| Nucleophile (Nu) | Reagent Example | Product Type |

| Hydride Ion | Sodium borohydride (B1222165) (NaBH₄) | Alcohol |

| Alkyl/Aryl Group | Phenylmagnesium bromide (PhMgBr) | Substituted Phthalide |

| Cyanide Ion | Sodium cyanide (NaCN) | Cyanohydrin |

The formyl group can be readily oxidized to a second carboxylic acid group, yielding 2-bromo-1,3-benzenedicarboxylic acid. This transformation is typically achieved using strong oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). libretexts.org This reaction is a fundamental conversion that transforms the aldehyde functionality into a more highly oxidized state.

| Oxidizing Agent | Product | Reaction Type |

| Potassium Permanganate (KMnO₄) | 2-Bromo-1,3-benzenedicarboxylic acid | Oxidation |

| Jones Reagent (CrO₃/H₂SO₄) | 2-Bromo-1,3-benzenedicarboxylic acid | Oxidation |

The formyl group is easily reduced to a primary alcohol (a hydroxymethyl group), converting 2-bromo-3-formylbenzoic acid into 2-bromo-3-(hydroxymethyl)benzoic acid. A variety of reducing agents can accomplish this. For selective reduction of the aldehyde in the presence of the carboxylic acid, milder reagents such as sodium borohydride (NaBH₄) are typically employed. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the aldehyde and the carboxylic acid.

| Reducing Agent | Product | Selectivity |

| Sodium Borohydride (NaBH₄) | 2-Bromo-3-(hydroxymethyl)benzoic acid | Reduces aldehyde preferentially |

| Lithium Aluminum Hydride (LiAlH₄) | (2-Bromo-3-(hydroxymethyl)phenyl)methanol | Reduces both aldehyde and carboxylic acid |

The formyl group readily undergoes condensation reactions with primary amines. The reaction proceeds through the initial formation of an imine intermediate, which then undergoes a rapid intramolecular cyclization (lactamization) by the neighboring carboxylic acid group. This process yields N-substituted 2-bromoisoindolinones, which are important heterocyclic scaffolds. This transformation is a versatile method for constructing these bicyclic structures. nih.gov

| Amine Reactant (R-NH₂) | Intermediate | Final Product |

| Aniline (Ph-NH₂) | Imine | 2-Bromo-N-phenylisoindolinone |

| Benzylamine (Bn-NH₂) | Imine | 2-Bromo-N-benzylisoindolinone |

| Methylamine (Me-NH₂) | Imine | 2-Bromo-N-methylisoindolinone |

The Strecker synthesis is a three-component reaction that produces α-amino acids from aldehydes. wikipedia.orgnews-medical.net In this reaction, this compound would react with ammonia (B1221849) (or a primary amine) and a cyanide source, such as potassium cyanide (KCN). The reaction first forms an imine, which is then attacked by the cyanide ion to yield an α-aminonitrile. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org Subsequent hydrolysis of the nitrile group under acidic or basic conditions would produce the corresponding α-amino acid derivative, (amino)(2-bromo-3-carboxyphenyl)acetic acid. This method provides a direct route to complex amino acid structures. youtube.com

| Reactant 1 | Reactant 2 | Intermediate Product | Final Product (after hydrolysis) |

| Ammonia (NH₃) | Potassium Cyanide (KCN) | (Amino)(2-bromo-3-carboxyphenyl)acetonitrile | (Amino)(2-bromo-3-carboxyphenyl)acetic acid |

| Methylamine (CH₃NH₂) | Potassium Cyanide (KCN) | (2-Bromo-3-carboxyphenyl)(methylamino)acetonitrile | (2-Bromo-3-carboxyphenyl)(methylamino)acetic acid |

Reactivity Profile of the Bromine Atom

The bromine atom on the aromatic ring is a key functional group for forming new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions. youtube.comyoutube.comyoutube.com The C-Br bond can undergo oxidative addition to a palladium(0) catalyst, initiating a catalytic cycle that allows for the introduction of a wide variety of substituents. mychemblog.com

Prominent examples of such reactions include:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond, producing biaryl compounds. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.comsandiego.edu

Heck Reaction: This involves coupling with an alkene to form a substituted alkene. mychemblog.comorganic-chemistry.orgwikipedia.orgmdpi.comnih.gov

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, yielding an arylalkyne. wikipedia.orglibretexts.orgorganic-chemistry.orgbeilstein-journals.orgnih.gov

These reactions are highly valuable for elaborating the molecular structure, allowing for the synthesis of complex molecules from the this compound scaffold.

| Reaction Name | Coupling Partner | Product Type |

| Suzuki-Miyaura Coupling | Phenylboronic acid | 3-Formyl-[1,1'-biphenyl]-2-carboxylic acid |

| Heck Reaction | Styrene | 2-Bromo-3-(styryl)benzoic acid |

| Sonogashira Coupling | Phenylacetylene | 2-Bromo-3-(phenylethynyl)benzoic acid |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group on the aromatic ring. In the case of this compound, the bromine atom serves as the leaving group. The formyl (-CHO) and carboxylic acid (-COOH) groups are both electron-withdrawing.

The formyl group, being in the meta position relative to the bromine, and the carboxylic acid group, in the ortho position, both contribute to the electron deficiency of the aromatic ring, thereby activating it towards nucleophilic attack. The ortho-carboxylic acid group, in particular, is expected to have a significant activating effect. Common nucleophiles for such reactions include alkoxides, amines, and thiolates. The reaction generally proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. libretexts.orgyoutube.comkhanacademy.org

Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is a prime site for metal-catalyzed cross-coupling reactions, which are fundamental transformations for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron species with an organic halide. wikipedia.orgyoutube.com It is anticipated that this compound would readily participate in Suzuki-Miyaura coupling reactions with various aryl or vinyl boronic acids or their esters. This reaction would lead to the formation of biphenyl (B1667301) derivatives or stilbene (B7821643) analogs, respectively. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The presence of both the formyl and carboxylic acid groups is generally well-tolerated under the mild conditions of many modern Suzuki-Miyaura protocols. rsc.orgnih.govscielo.br

Heck, Sonogashira, and Negishi Coupling Reactions

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. researchgate.netresearchgate.net this compound is a suitable substrate for this reaction, which would result in the formation of a substituted cinnamic acid derivative. The reaction conditions typically involve a palladium catalyst, a base, and often a phosphine ligand. The stereoselectivity of the Heck reaction usually favors the formation of the trans isomer. thieme-connect.comnih.govorganic-chemistry.org

The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction would provide a straightforward route to 2-alkynyl-3-formylbenzoic acids from this compound. The reaction is known for its high efficiency and functional group tolerance. nih.govyoutube.com

The Negishi coupling utilizes an organozinc reagent to couple with an organic halide, catalyzed by a nickel or palladium complex. This reaction offers a powerful method for forming carbon-carbon bonds and is known for its high reactivity and functional group compatibility.

Buchwald-Hartwig Amination and Related C-N Coupling

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction would enable the synthesis of N-aryl or N-alkyl anthranilic acid derivatives from this compound and a primary or secondary amine. The reaction typically requires a palladium catalyst, a specialized phosphine ligand, and a base. nih.govorganic-chemistry.orgnih.gov

Reactivity Profile of the Carboxylic Acid Group

Esterification Reactions and Ester Hydrolysis

The carboxylic acid moiety of this compound can undergo standard transformations. Esterification , particularly the Fischer esterification, involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst to form the corresponding ester. researchgate.netstudy.comtcu.edu For a sterically hindered benzoic acid derivative like this, the reaction might require more forcing conditions or alternative esterification methods. researchgate.netorganic-chemistry.org

Conversely, the corresponding esters can be hydrolyzed back to the carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is a common method for this transformation.

Derivatization and Complex Molecular Scaffold Construction

Synthesis of Heterocyclic Systems Incorporating the 2-Bromo-3-formylbenzoic Acid Core

The dual reactivity of the aldehyde and carboxylic acid groups in this compound facilitates intramolecular and intermolecular cyclization reactions with various nucleophiles, leading to the formation of fused heterocyclic systems. The bromine substituent is typically retained during these transformations, providing a functional handle for subsequent post-synthesis modifications.

The synthesis of seven-membered heterocyclic systems such as oxazepines and their benzo-fused analogues can be achieved using precursors containing ortho-disposed reactive groups. Benzoxazepines, for instance, are commonly synthesized through the condensation of bifunctional reagents. wikipedia.org A plausible route to a bromo-substituted benzoxazepine derivative involves the reaction of this compound with a 2-aminophenol. The reaction proceeds via initial imine formation between the aldehyde of the benzoic acid derivative and the amino group of the aminophenol, followed by an intramolecular cyclization involving the carboxylic acid and the phenolic hydroxyl group to form the seven-membered benzoxazepine ring.

A related strategy can be employed for the synthesis of oxazepine-quinazolinone bis-heterocyclic scaffolds through a one-pot, three-component reaction. This approach utilizes a bifunctional precursor like 2-(2-formylphenoxy) acetic acid, which reacts with 2-aminobenzamide and an isocyanide. researchgate.net Adapting this for this compound, a reaction with a suitable bifunctional partner could similarly yield complex bromo-substituted oxazepine-containing structures.

| Reactant 1 | Reactant 2 | Key Reaction Type | Resulting Heterocycle |

|---|---|---|---|

| This compound | 2-Aminophenol | Condensation/Intramolecular Cyclization | Bromo-substituted Dibenz[b,f] organic-chemistry.orgorganic-chemistry.orgoxazepinone |

Quinazolinones are a significant class of nitrogen-containing heterocycles. A common synthetic approach involves the cyclization of anthranilic acid derivatives. organic-chemistry.org Starting from this compound, a synthetic pathway to a quinazolinone derivative can be envisioned. For instance, reaction with a primary amine would form an intermediate imine, which upon treatment with a reagent like chloramine-T or hydroxylamine-O-sulfonic acid could undergo cyclization and rearrangement to furnish the quinazolinone core. The resulting 8-bromo-quinazolinone would be a valuable intermediate for further functionalization.

For the synthesis of thiazine analogues, specifically 1,3-thiazines, the aldehyde functionality of this compound can react with a compound containing both an amino group and a thiol group, such as cysteine. The initial reaction would likely involve thiazolidine formation, which could then undergo rearrangement and cyclization involving the carboxylic acid group to form a fused thiazine-containing structure.

| Starting Material | Reagent(s) | Potential Heterocyclic Product |

|---|---|---|

| This compound | Primary Amine, Cyclizing Agent (e.g., Chloramine-T) | 8-Bromo-quinazolinone derivative |

| This compound | Cysteine | Fused Thiazine derivative |

The construction of complex fused systems like isoindolobenzoxazinones can be achieved through cascade reactions. Research has shown that 2-acylbenzoic acids can react with isatoic anhydrides in a one-pot synthesis to form isoindolobenzoxazinone derivatives. organic-chemistry.org This acid-steered cascade cyclization provides an efficient route to these polycyclic structures.

As this compound is a 2-acylbenzoic acid derivative, it can serve as a direct precursor in this reaction. When heated with a substituted isatoic anhydride in the presence of an acid catalyst such as p-toluenesulfonic acid (TsOH) in a high-boiling solvent like toluene, it is expected to undergo a cascade cyclization. The process involves the nucleophilic attack of the amine generated from the isatoic anhydride onto the formyl group, followed by a series of cyclization and dehydration steps to yield the corresponding bromo-substituted isoindolobenzoxazinone.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

|---|---|---|---|

| This compound | Isatoic Anhydride | TsOH, Toluene, 140°C | Bromo-substituted Isoindolobenzoxazinone |

The synthesis of phthalazinones from ortho-dicarbonyl precursors or their equivalents is a well-established transformation. The reaction of o-formylbenzoic acid with hydrazine or its derivatives provides a direct route to the phthalazinone core. illinois.eduwikipedia.org This methodology is directly applicable to this compound.

The reaction proceeds via condensation of hydrazine with the formyl group to form a hydrazone. Subsequent intramolecular cyclization occurs through the attack of the terminal nitrogen of the hydrazone onto the carboxylic acid group, followed by dehydration to yield the aromatic 8-bromo-phthalazinone ring system. Using substituted hydrazines (e.g., phenylhydrazine) allows for the introduction of substituents at the N-2 position of the resulting phthalazinone.

| Starting Material | Reagent | Reaction Conditions | Product | Yield |

|---|---|---|---|---|

| This compound | Hydrazine Hydrate | Ethanol, Reflux | 8-Bromo-1(2H)-phthalazinone | High |

| This compound | Phenylhydrazine | Butanol, Reflux | 8-Bromo-2-phenyl-1(2H)-phthalazinone | Good |

The direct synthesis of pyrrole or furan rings fused to the benzene (B151609) core of this compound is not straightforward, as classical methods like the Paal-Knorr synthesis require a 1,4-dicarbonyl precursor, rgmcet.edu.inwikipedia.org and the Feist-Benary furan synthesis requires an α-halo ketone and a β-dicarbonyl compound. wikipedia.org However, this compound can be envisioned as a starting point in a multi-step sequence to generate the necessary intermediates.

For a furan-fused system (a benzofuran), a hypothetical route could involve the reduction of the formyl group to a hydroxymethyl group, followed by conversion of the hydroxyl to a chloromethyl or bromomethyl group. This intermediate, an α-halo acid, could then potentially undergo intramolecular cyclization under basic conditions to form a lactone, which could be further transformed into the desired bromo-substituted benzofuranone system. The synthesis of a fused pyrrole (an isoindolone) is more directly related to MCR strategies discussed below.

Applications in Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, are powerful tools for generating molecular diversity. The bifunctional nature of this compound, possessing both an aldehyde (an electrophilic carbonyl component) and a carboxylic acid (a nucleophilic/acidic component), makes it an ideal substrate for several key MCRs.

Prominent among these is the Ugi three-component reaction (U-3CR). In a typical Ugi reaction, an aldehyde, an amine, an isocyanide, and a carboxylic acid combine to form a dipeptide-like structure. wikipedia.orgmasterorganicchemistry.com When this compound is used, it can serve as both the aldehyde and the carboxylic acid component in an intramolecular sense. The reaction with an amine and an isocyanide would proceed through the formation of an iminium ion from the aldehyde and amine, which is then trapped by the isocyanide. The proximate carboxylic acid group then intercepts the resulting nitrilium ion intermediate, leading to a rapid intramolecular cyclization to form a bromo-substituted isoindolinone core. This provides a highly efficient, atom-economical route to complex heterocyclic scaffolds. organic-chemistry.org

Similarly, in Strecker-type reactions, this compound can react with an amine and a cyanide source (such as trimethylsilyl cyanide). wikipedia.org This three-component reaction would yield an α-aminonitrile, which is a versatile intermediate for the synthesis of α-amino acids and other nitrogen-containing compounds.

| Reaction Name | Other Components | Key Intermediate | Resulting Scaffold |

|---|---|---|---|

| Ugi Reaction (Intramolecular) | Amine, Isocyanide | Nitrilium ion | Bromo-substituted Isoindolinone |

| Strecker Reaction | Amine, Cyanide Source | Iminium ion | Bromo-substituted α-aminonitrile |

Ugi-Type Reactions

The Ugi reaction is a one-pot, multi-component reaction (MCR) that typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.org While specific examples detailing the use of this compound in Ugi reactions are not extensively documented in peer-reviewed literature, its structural analog, 2-formylbenzoic acid, is widely employed. nih.govresearchgate.net The presence of both an aldehyde and a carboxylic acid group within the same molecule allows it to participate in a three-component Ugi reaction (U-3CR) with an amine and an isocyanide. rsc.org

In this context, the aldehyde group of this compound would react with a primary amine to form an imine. This is followed by the nucleophilic addition of the isocyanide to the iminium ion, which is then trapped by the intramolecular carboxylic acid group to form a five-membered lactam ring, yielding an isoindolinone core structure. The bromo substituent remains on the aromatic ring, offering a handle for further functionalization through cross-coupling reactions. This versatility makes it a valuable precursor for creating libraries of complex heterocyclic compounds. The reaction is typically efficient and proceeds under mild conditions. wikipedia.org

Table 1: Ugi-Type Reaction with 2-Formylbenzoic Acid Derivatives

| Reactant 1 | Reactant 2 | Reactant 3 | Product Core Structure | Ref. |

|---|---|---|---|---|

| 2-Formylbenzoic acid | Amine | Isocyanide | Isoindolinone | nih.gov |

Isocyanide-Based Multicomponent Reactions

Beyond the classic Ugi reaction, this compound is a prime candidate for various other isocyanide-based multicomponent reactions (IMCRs). These reactions are highly valued in medicinal chemistry for their ability to rapidly generate molecular diversity. nih.gov The core principle of IMCRs involves the reaction of an isocyanide with an electrophile and a nucleophile in a single pot. nih.gov

In the case of this compound, the aldehyde serves as the electrophilic component. For instance, in a Passerini-type reaction, which is a three-component reaction between a carboxylic acid, an aldehyde, and an isocyanide, the intramolecular nature of the functional groups in this compound would lead to the formation of cyclic structures. nih.gov

The general mechanism involves the formation of a nitrilium intermediate from the reaction of the imine (formed from the aldehyde and an amine) and the isocyanide. nih.gov This reactive intermediate can be trapped by various nucleophiles, including the internal carboxylate, to form heterocyclic systems. nih.gov The bromine atom on the aromatic ring enhances the synthetic utility of the resulting products by allowing for subsequent modifications, such as Suzuki or Heck coupling reactions, to introduce further molecular complexity.

Three-Component Cycloadditions

The functional groups present in this compound make it a suitable substrate for three-component cycloaddition reactions to construct polycyclic scaffolds. While specific examples involving this exact molecule are sparse, the reactivity of its core structure is well-established. For example, 2-formylbenzoic acid can participate in Povarov-type reactions. The Povarov reaction is a formal [4+2] cycloaddition involving an aniline, an aldehyde, and an alkene (dienophile) to form tetrahydroquinolines.

In a variation of this, the reaction between anilines, dienophiles, and 2-formylbenzoic acid can lead to the synthesis of isoindolo[2,1-a]quinolin-11-ones. nih.gov This process involves the initial formation of an imine from the aniline and 2-formylbenzoic acid, which then undergoes a cycloaddition with the dienophile. The intramolecular cyclization of the carboxylic acid group leads to the final polycyclic product. The bromo-substituent would be retained on the final scaffold, providing a site for further derivatization.

Design and Synthesis of Heterobifunctional Linkers and Molecular Probes

Heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), are of significant interest in drug discovery. nih.govexplorationpub.com These molecules consist of two different ligands connected by a chemical linker. nih.gov The design and synthesis of these linkers are crucial for the efficacy of the PROTAC. researchgate.net

This compound, with its three distinct functional groups, represents a versatile starting point for the synthesis of such linkers. The carboxylic acid and aldehyde groups can be selectively modified to attach different ligands, while the bromo group can be used to connect to a third component or to modulate the physicochemical properties of the linker. For instance, the carboxylic acid can be converted to an amide, and the aldehyde can be transformed into an amine via reductive amination. These functionalities can then be used to couple the two ends of the linker to the respective protein-binding ligands. The bromine atom can be utilized in cross-coupling reactions to introduce rigidity or specific spatial arrangements into the linker, which is a critical parameter for PROTAC activity. nih.gov

While direct synthesis of molecular probes using this compound is not widely reported, its derivatives, such as brominated salicylaldehydes, are used in the synthesis of Schiff base ligands for metal coordination chemistry, which can form the basis of fluorescent probes. nih.gov The inherent reactivity of the functional groups in this compound makes it a plausible candidate for the development of novel molecular probes.

Construction of Advanced Pharmaceutical and Agrochemical Intermediates

Halogenated benzoic acid derivatives are fundamental building blocks in the synthesis of pharmaceuticals and agrochemicals. ijcrt.orgnih.govresearchgate.netannexechem.com The presence of a halogen atom like bromine can significantly influence a molecule's electronic properties, reactivity, and biological activity.

This compound serves as a key intermediate for the construction of various heterocyclic systems that are prevalent in medicinal chemistry. For example, isoindolinones, which can be synthesized from this compound, are present in a number of biologically active molecules. nih.govbeilstein-journals.org The ability to perform further modifications via the bromo group allows for the creation of a diverse library of compounds for screening in drug discovery programs.

In the agrochemical sector, the synthesis of novel pesticides and herbicides often relies on the use of functionalized aromatic compounds. The unique substitution pattern of this compound provides a scaffold that can be elaborated to produce complex molecules with potential agrochemical applications. The bromo substituent, in particular, is a common feature in many active agrochemical ingredients.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Formylbenzoic acid |

| Isoindolinone |

| Tetrahydrodiisoindoloquinoxalinecarboxamide |

| Tetrahydroquinoline |

| Isoindolo[2,1-a]quinolin-11-one |

Spectroscopic Characterization Techniques for Advanced Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is the cornerstone for determining the precise molecular structure of 2-Bromo-3-formylbenzoic acid in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

While specific spectral data for this compound is not widely published, a detailed assignment can be predicted based on the known effects of its constituent functional groups—bromo, formyl, and carboxylic acid—on a benzene (B151609) ring.

The ¹H NMR spectrum is expected to show four distinct signals: three for the aromatic protons and one for the aldehyde proton, in addition to a broad signal for the acidic proton of the carboxyl group. The aromatic region would display a characteristic splitting pattern for a 1,2,3-trisubstituted ring. The proton at C5, flanked by two other aromatic protons, would appear as a triplet. The protons at C4 and C6 would each appear as a doublet. The aldehyde proton signal would be a singlet significantly downfield, typically above 10 ppm.

The ¹³C NMR spectrum would display eight signals, corresponding to each unique carbon atom in the molecule. The carbonyl carbons of the carboxylic acid and aldehyde groups are the most deshielded, appearing far downfield. The six aromatic carbons would have distinct chemical shifts, including the carbon atom bonded to the bromine (C2), which is influenced by the heavy atom effect, and the three carbons bonded to hydrogen atoms (C4, C5, C6). The remaining three are quaternary carbons (C1, C2, C3).

Predicted NMR Chemical Shifts (δ) in ppm

| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| -COOH | ~11-13 (broad s) | ~165-170 |

| -CHO | ~10.0-10.5 (s) | ~190-195 |

| Ar-H4 | ~7.8-8.0 (d) | ~128-132 |

| Ar-H5 | ~7.4-7.6 (t) | ~125-129 |

| Ar-H6 | ~8.0-8.2 (d) | ~133-137 |

| Ar-C1 | - | ~130-134 |

| Ar-C2 (-Br) | - | ~120-124 |

| Ar-C3 (-CHO) | - | ~135-140 |

Two-dimensional (2D) NMR experiments are indispensable for confirming the structural assignments made from 1D spectra. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show cross-peaks connecting the adjacent aromatic protons (H4 with H5, and H5 with H6), confirming their positions relative to one another on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). youtube.com This technique would definitively link the signals of H4, H5, and H6 in the proton spectrum to the signals of C4, C5, and C6 in the carbon spectrum. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, which is vital for conformational analysis. A NOESY spectrum could reveal a spatial relationship between the aldehyde proton and the aromatic proton at C4, providing insight into the preferred orientation of the formyl group.

The presence of two rotatable bonds connecting the formyl and carboxylic acid groups to the aromatic ring suggests the possibility of conformational isomerism. Advanced NMR experiments, such as variable-temperature (VT) NMR, could be employed to study these dynamic processes. By recording spectra at different temperatures, it might be possible to observe the slowing of bond rotation and potentially identify different conformers. This could also provide evidence for or against intramolecular hydrogen bonding between the carboxylic acid proton and the formyl oxygen.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting of Functional Groups

Vibrational spectroscopy provides a rapid and non-destructive method for identifying the functional groups within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid and aldehyde groups. spectroscopyonline.com A very broad absorption band from approximately 3300 to 2500 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. spectroscopyonline.com The carbonyl (C=O) stretching region will be complex; the carboxylic acid C=O stretch typically appears around 1710-1680 cm⁻¹, while the aldehyde C=O stretch is expected in a similar region, often slightly higher. The aldehyde functional group would also be confirmed by two weak C-H stretching bands around 2850 cm⁻¹ and 2750 cm⁻¹. Other key peaks include aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region and a C-Br stretching band at lower wavenumbers, typically between 600 and 500 cm⁻¹.

Expected Vibrational Frequencies (cm⁻¹)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch (H-bonded) | 3300 - 2500 (very broad) |

| Carboxylic Acid | C=O stretch | 1710 - 1680 |

| Aldehyde | C-H stretch | ~2850 and ~2750 (typically two weak bands) |

| Aldehyde | C=O stretch | 1715 - 1690 |

| Aromatic Ring | C=C stretch | 1600 - 1450 |

| Bromoalkane | C-Br stretch | 600 - 500 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound, with a molecular formula of C₈H₅BrO₃, HRMS would provide an exact mass measurement that confirms this composition. bldpharm.comsigmaaldrich.com The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺), with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Analysis of the fragmentation pathways provides further structural confirmation. Key fragmentation steps would likely involve:

Loss of a hydroxyl radical (•OH) from the carboxylic acid group.

Loss of a water molecule (H₂O).

Loss of carbon monoxide (CO) from the aldehyde group.

Loss of the entire carboxyl group (•COOH) or formic acid (HCOOH).

Loss of the bromine atom (•Br).

X-ray Crystallography for Single Crystal Structure Determination and Absolute Configuration Assignment

X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and intermolecular interactions. nih.gov Although a crystal structure for this compound has not been specifically reported, analysis of related structures, such as 2-bromobenzoic acid, allows for strong predictions of its solid-state architecture. researchgate.net

Advanced Chromatographic Methods for Purity Assessment and Isomer Separation (e.g., HPLC, GC-MS)

The comprehensive structural elucidation and quality control of this compound necessitate the use of advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools for assessing the purity of the compound and for the separation and identification of potential isomers generated during synthesis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a primary method for determining the purity of substituted benzoic acids. ekb.egchromatographyonline.com This technique is highly effective for separating the main compound from impurities that may arise during synthesis, such as unreacted starting materials or side-products.

In a typical RP-HPLC analysis of a compound like this compound, a C18 stationary phase is employed. sigmaaldrich.com The mobile phase generally consists of a mixture of an aqueous solvent, often acidified with formic acid or trifluoroacetic acid, and an organic solvent such as acetonitrile or methanol. sigmaaldrich.comsielc.comchromatographytoday.com A gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to ensure the separation of compounds with a wide range of polarities. ekb.eg Detection is commonly achieved using a UV detector, as the aromatic ring and carbonyl groups in the molecule are strong chromophores. sigmaaldrich.com

The purity of a sample is determined by comparing the area of the main peak corresponding to this compound to the total area of all detected peaks. Research on analogous compounds, such as 2,4,6-Trifluorobenzoic acid, demonstrates the validation of such HPLC methods according to International Conference on Harmonisation (ICH) guidelines for parameters like specificity, linearity, accuracy, and precision. ekb.eg

Table 1: Illustrative RP-HPLC Purity Analysis Data for a this compound Sample

| Retention Time (min) | Peak Area | Area % | Identity |

| 2.1 | 1,520 | 0.04 | Impurity A |

| 3.5 | 3,050 | 0.08 | Impurity B |

| 6.8 | 3,789,500 | 99.85 | This compound |

| 8.2 | 1,140 | 0.03 | Impurity C |

This method can also be adapted to separate positional isomers. Studies on 2-, 3-, and 4-bromobenzoic acids have shown that a single set of gradient HPLC conditions can successfully resolve these isomers, which would be essential for confirming the regiospecificity of the synthesis of this compound. chromatographytoday.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Identification

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation and definitive identification of volatile and semi-volatile compounds, including positional isomers of substituted benzoic acids. tubitak.gov.tr Due to the low volatility of carboxylic acids, derivatization is a common prerequisite for GC analysis. nih.gov For this compound, a trimethylsilyl (TMS) derivatization would convert the acidic proton of the carboxylic acid into a less polar, more volatile TMS ester, making the compound amenable to GC analysis. nih.gov

The high resolving power of modern capillary GC columns is well-suited for separating structural isomers that may be difficult to distinguish by other methods. vurup.sk Once separated by the GC column, the isomers are introduced into the mass spectrometer, which provides detailed structural information based on their fragmentation patterns.

Mass spectrometry is particularly useful for differentiating between ortho, meta, and para isomers. Research has shown that ortho-substituted benzoic acid derivatives can exhibit unique fragmentation pathways, such as a characteristic loss of water or alcohol, due to neighboring group participation effects. nih.govurl.edu This feature allows for the unambiguous identification of the ortho position of the formyl group relative to the carboxylic acid in this compound, distinguishing it from other potential isomers like 2-Bromo-4-formylbenzoic acid or 6-Bromo-3-formylbenzoic acid.

Table 2: Representative GC-MS Data for TMS-Derivatized Isomers

| Compound (TMS Derivative) | Hypothetical Retention Time (min) | Key Mass Fragments (m/z) |

| This compound | 12.5 | 302/300 (M+), 287/285 (M-CH3)+, 228/226, 199 |

| 2-Bromo-4-formylbenzoic acid | 12.9 | 302/300 (M+), 287/285 (M-CH3)+, 228/226, 199 |

| 6-Bromo-3-formylbenzoic acid | 13.2 | 302/300 (M+), 287/285 (M-CH3)+, 228/226, 199 |

Together, HPLC provides robust quantification of purity, while GC-MS offers superior separation of isomers and their definitive identification through distinct fragmentation patterns, ensuring a thorough characterization of this compound.

Mechanistic Investigations of Chemical Reactions Involving 2 Bromo 3 Formylbenzoic Acid

Detailed Elucidation of Reaction Pathways and Identification of Key Intermediates

The reactions of 2-bromo-3-formylbenzoic acid proceed through various pathways, often involving distinct, characterizable intermediates. Two prominent examples are palladium-catalyzed cross-coupling reactions and amidation.

Suzuki-Miyaura Coupling Pathway: The carbon-bromine bond is a key site for palladium-catalyzed cross-coupling reactions. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling of this compound involves three primary steps :

Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of the benzoic acid derivative. This step forms a planar Palladium(II) complex, which is a crucial intermediate in the cycle.

Transmetalation: An organoboron reagent, activated by a base, transfers its organic moiety to the Palladium(II) complex, displacing the bromide ion. This results in a new diorganopalladium(II) intermediate.

Reductive Elimination: The two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the final biaryl product and regenerating the Palladium(0) catalyst, which can then re-enter the catalytic cycle .

Amidation Pathway: The carboxylic acid group readily undergoes amidation through activation with coupling reagents. A common pathway using a carbodiimide (B86325) like EDC involves the formation of a highly reactive O-acylisourea intermediate . This intermediate is susceptible to nucleophilic attack by an amine to form the desired amide. To enhance efficiency and minimize side reactions, additives such as HOBt are often used. HOBt intercepts the O-acylisourea intermediate to form an activated ester, which then reacts cleanly with the amine .

| Reaction Type | Key Intermediates | Description |

| Suzuki-Miyaura Coupling | Palladium(II) complex | Formed via oxidative addition of the Pd(0) catalyst to the C-Br bond . |

| Amidation (Carbodiimide) | O-acylisourea | A highly reactive species formed from the reaction of the carboxylic acid with a carbodiimide reagent . |

| Amidation (with HOBt) | Activated Ester | Formed when HOBt is used as an additive, this intermediate is less prone to side reactions . |

| Palladium-Catalyzed Carbonylation | Acyl-palladium complex | An intermediate formed during the carbonylation process that can be intercepted by various nucleophiles dntb.gov.ua. |

Kinetic Studies and Determination of Rate-Limiting Steps

Similarly, in reactions involving catalysts like the Grubbs' ruthenium alkylidenes, kinetic studies have shown that the initiation mechanism, often involving the dissociation of a ligand to generate a more reactive 14-electron species, can be the rate-limiting step researchgate.net.

Investigation of Regioselectivity and Stereoselectivity Control Factors

Regioselectivity: Regioselectivity refers to the preference for a reaction to occur at one position over other possible positions, leading to the formation of one constitutional isomer as the major product study.commasterorganicchemistry.com. In reactions involving the aromatic ring of this compound, the existing substituents exert strong directing effects on incoming electrophiles.

The carboxylic acid group (-COOH) is a deactivating, meta-directing group.

The formyl group (-CHO) is also a deactivating, meta-directing group.

The bromo group (-Br) is a deactivating, ortho, para-directing group.

The interplay of these directing effects determines the position of further substitution. For example, in an electrophilic aromatic substitution reaction, the incoming electrophile would be directed to the C-5 position, which is meta to both the formyl and carboxyl groups and ortho to the bromo group. This predictable control over the reaction site is a key aspect of regioselectivity .

Stereoselectivity: Stereoselectivity is the preference for the formation of one stereoisomer over another masterorganicchemistry.comyoutube.com. This compound is an achiral molecule. Therefore, reactions at the formyl or carboxyl groups will produce a racemic mixture of enantiomers unless a chiral influence is introduced. Stereoselectivity can be achieved by using:

Chiral catalysts

Chiral auxiliaries attached to the substrate

Chiral reagents

These chiral factors create diastereomeric transition states with different energy levels. The reaction proceeds preferentially through the lower-energy transition state, leading to an excess of one stereoisomer in the product mixture youtube.com.

Role of Catalysts, Solvents, and Ligands in Reaction Mechanisms

The outcome and mechanism of reactions involving this compound are highly sensitive to the choice of catalyst, solvent, and ligands.

Catalysts: Transition metals, particularly palladium and ruthenium, are central to many transformations. Palladium catalysts are essential for cross-coupling and carbonylation reactions, facilitating the formation of key intermediates like acyl-palladium complexes dntb.gov.ua. Ruthenium-based catalysts, such as Grubbs' catalysts, are used for olefin metathesis reactions involving derivatives of the subject molecule researchgate.net.

Solvents: The solvent can influence reaction rates and selectivity by stabilizing intermediates or transition states. In the synthesis of related bromo-substituted benzoic acids, the choice of solvent has been shown to significantly impact reaction yield and regioselectivity .

Ligands: Ligands coordinated to a metal catalyst play a critical role in modulating its reactivity, stability, and selectivity. A remarkable example is seen in palladium-catalyzed carbonylation reactions, where the choice of ligand can completely switch the reaction pathway dntb.gov.ua.

| Component | Role in Mechanism | Example |

| Catalyst | Facilitates bond activation and formation | Palladium(0) in Suzuki-Miyaura coupling initiates the cycle via oxidative addition . |

| Ligand | Controls selectivity and reactivity | In Pd-catalyzed carbonylation, monodentate ligands favor aldehyde formation, while bidentate ligands yield carboxylic acids dntb.gov.ua. |

| Solvent | Stabilizes intermediates/transition states | Affects yield and regioselectivity in electrophilic bromination reactions . |

Exploration of Radical Mechanisms and Oxidative Dehydrogenation Processes

While many reactions of this compound proceed through ionic mechanisms, the potential for radical pathways exists. A free radical is a species with an unpaired electron rutgers.edu. The carbon-bromine bond can undergo homolytic cleavage upon exposure to heat or UV light, particularly in the presence of a radical initiator, to generate an aryl radical. This highly reactive intermediate can then participate in a variety of radical chain reactions, such as addition to alkenes or hydrogen abstraction rutgers.eduresearchgate.net.